4,5-Dibromo-2-tert-butyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. The unique features of this compound include the presence of bromine atoms at the 4 and 5 positions and a tert-butyl group at the 2 position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their biological activity and structural versatility.
This compound can be classified as an organic halide and a nitrogen-containing heterocycle. It is synthesized primarily in laboratory settings, with potential scaling for industrial applications. Its chemical structure is denoted by the International Union of Pure and Applied Chemistry name, which reflects its specific arrangement of atoms and functional groups.
The synthesis of 4,5-dibromo-2-tert-butyl-1H-imidazole typically involves the bromination of 2-tert-butylimidazole. Common methods include:
4,5-Dibromo-2-tert-butyl-1H-imidazole can undergo various chemical reactions:
The mechanism of action for 4,5-dibromo-2-tert-butyl-1H-imidazole varies based on its application. In biological contexts, it may inhibit specific enzymes or receptors through interactions that enhance binding affinity due to the presence of halogen bonds formed by the bromine atoms. The tert-butyl group contributes steric hindrance, influencing reactivity and selectivity towards target molecules .
Detailed characterization through spectroscopic methods (NMR, IR) provides insights into functional groups and molecular interactions.
4,5-Dibromo-2-tert-butyl-1H-imidazole has several scientific uses:
Introduction to the Compound4,5-Dibromo-2-tert-butyl-1H-imidazole (CAS 1188301-72-5) is a polyhalogenated imidazole derivative with the molecular formula C₇H₁₀Br₂N₂ and a molecular weight of 281.98 g/mol [3] . Its distinctive structural features—a sterically demanding tert-butyl group at C2 and two bromine atoms at C4/C5—make it a valuable intermediate in pharmaceutical synthesis (e.g., antimicrobial and anticancer agents) and materials science (e.g., N-heterocyclic carbene precursors) [3] [6]. The strategic placement of bromine atoms enables further regioselective functionalization, positioning this compound as a versatile building block in complex molecule assembly.
Regioselective dibromination of the electron-rich imidazole nucleus presents significant challenges due to competing N-bromination and uncontrolled polyhalogenation. For 2-tert-butyl-1H-imidazole, the C4 and C5 positions exhibit enhanced nucleophilicity due to the electron-donating effect of the tert-butyl group at C2. Research indicates that mild brominating agents combined with bicarbonate buffers achieve high C4/C5 selectivity while minimizing N-bromination byproducts [9]. A representative protocol employs molecular bromine (Br₂) in N,N-dimethylformamide (DMF) with potassium hydrogen carbonate (KHCO₃) at 70°C for 4 hours, yielding the target compound in >75% purity [9]. The bicarbonate neutralizes HBr generated in situ, preventing ring opening and protonation-induced side reactions.
Electron-withdrawing N-protecting groups (e.g., SEM or trityl) further enhance regiocontrol by reducing the imidazole ring’s basicity, thereby suppressing electrophilic attacks at N1. This approach facilitates sequential monobromination steps—first at C4, then at C5—enabling the synthesis of asymmetrically substituted intermediates [3] [6].
Table 1: Bromination Methods for 2-tert-Butylimidazole Derivatives
Substrate | Brominating Agent | Additive/Solvent | Conditions | Regioselectivity |
---|---|---|---|---|
2-tert-Butyl-1H-imidazole | Br₂ | KHCO₃ / DMF | 70°C, 4h | C4/C5 dibromination |
N1-SEM-protected derivative | NBS | CH₂Cl₂ | 0°C, 1h | C5 monobromination |
N1-Trityl-imidazole | Br₂ | Acetic acid | 25°C, 12h | C4 monobromination |
The inherent acidity of the imidazole N1-H proton (pKa ~14) necessitates protection to avoid undesired side reactions during bromination or cross-coupling. Bulky trialkylsilyl groups (e.g., SEM) and acid-labile trityl groups are widely employed for N1-protection due to their stability under bromination conditions and orthogonal deprotection profiles [3] [6]. For instance, SEM protection (-CH₂CH₂Si(CH₃)₃) shields N1 while allowing electrophilic bromination at C5 with N-bromosuccinimide (NBS) in dichloromethane at 0°C. Subsequent SEM removal with fluoride sources (e.g., TBAF) affords 5-bromo-2-tert-butyl-1H-imidazole, a precursor for sequential C4 functionalization [6].
In advanced syntheses, N-Boc-protected pyrrolidine derivatives have been coupled with 4,5-dibromoimidazole cores via Suzuki-Miyaura cross-coupling, leveraging the bromine atoms as leaving groups. The Boc group (-OC(O)C(CH₃)₃) is compatible with palladium catalysis and can be cleaved under mild acidic conditions without disturbing the imidazole ring . This strategy enables the synthesis of complex hybrids like (S)-tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1240893-76-8), highlighting the role of protection in iterative functionalization .
Table 2: Protecting Groups for Imidazole Functionalization
Protecting Group | Key Advantages | Deprotection Conditions | Functionalization Efficiency |
---|---|---|---|
SEM (Trimethylsilylethoxymethyl) | Steric shielding of N1; stability to electrophiles | TBAF / AcOH | Enables C5-selective bromination |
Trityl (Triphenylmethyl) | Blocks N1; enhances C4 bromination | Dilute TFA | High yield in monobromination |
Boc (tert-Butoxycarbonyl) | Compatibility with Pd-catalysis; orthogonal to SEM | TFA / CH₂Cl₂ | Facilitates C-C bond formation |
The tert-butyl group at C2 is pivotal for directing electrophilic substitution and stabilizing the imidazole ring against oxidation. Two dominant strategies exist for introducing this moiety:
Post-bromination, the C4/C5 bromines serve as handles for cross-coupling reactions. Pd-catalyzed Suzuki couplings with arylboronic acids install aromatic groups at C4 or C5, while Buchwald-Hartwig amination introduces nitrogen-based functionalities. The tert-butyl group’s steric bulk minimizes undesired C2 functionalization, ensuring high regioselectivity [3] .
Table 3: Synthetic Routes to 4,5-Dibromo-2-tert-butyl-1H-imidazole Derivatives
Strategy | Key Steps | Yield | Regiocontrol |
---|---|---|---|
Van Leusen + Bromination | TosMIC + tert-BuNC → 2-t-Bu-imidazole; Dibromination | ~60% | Moderate (requires N-protection) |
Direct Alkylation + Bromination | 1H-Imidazole + tert-BuBr → 2-t-Bu-imidazole; Dibromination | 45-50% | Low (competes with N-alkylation) |
SEM-Assisted Bromination | N1-SEM protection → C5 bromination → C4 bromination → Deprotection | 75-80% | High |
Transition-metal catalysis enables efficient derivatization of the 4,5-dibromo-2-tert-butyl-1H-imidazole scaffold. Key advances include:
For bromination itself, potassium hydrogen carbonate (KHCO₃) acts as a bifelong base catalyst in DMF, neutralizing HBr and suppressing ring degradation. This catalytic base significantly improves reaction efficiency compared to stoichiometric alternatives [9].
Table 4: Catalytic Systems for Functionalizing Imidazole Derivatives
Catalyst | Reaction Type | Key Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
ZnCl₂ | [3+2] Cycloaddition | MeCN, 25°C, 2h | 82-87% | Aryl halides, esters |
[Cu(binap)I]₂@HT | Dehydrogenative coupling | H₂O, 90°C, 8h | 85-95% | Hydroxyl, amino groups |
Au(I) (e.g., Ph₃PAuNTf₂) | Nitrene transfer | DCE, 60°C, 5h | 78-92% | Sulfonamides, heterocycles |
KHCO₃ (base catalyst) | Electrophilic bromination | DMF, 70°C, 4h | 75-82% | tert-Butyl group stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7